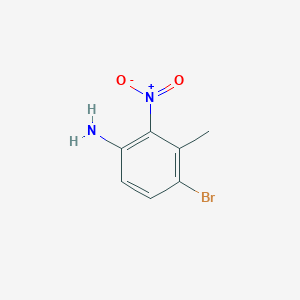

![molecular formula C13H7ClF3NO B1290669 4-[3-Chlor-5-(trifluormethyl)pyridin-2-yl]benzaldehyd CAS No. 952182-72-8](/img/structure/B1290669.png)

4-[3-Chlor-5-(trifluormethyl)pyridin-2-yl]benzaldehyd

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

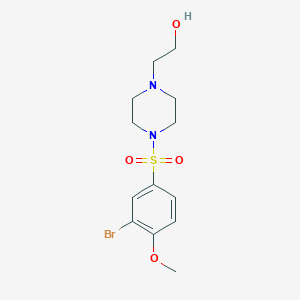

4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]benzaldehyde, also known as 4-C5TPA, is an organic compound with a wide range of applications in the scientific research field. It is a versatile reagent used in organic synthesis and is used in the synthesis of a variety of biologically active molecules. 4-C5TPA is a useful compound for the synthesis of polymers, catalysts, and other materials. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other products.

Wissenschaftliche Forschungsanwendungen

Chemische Eigenschaften

Diese Verbindung hat eine CAS-Nummer von 952182-72-8 und ein Molekulargewicht von 285,65 . Sie ist eine feste Substanz mit einem Schmelzpunkt zwischen 71 und 73 Grad Celsius . Der IUPAC-Name für diese Verbindung lautet 4-[3-Chlor-5-(trifluormethyl)-2-pyridinyl]benzaldehyd .

Sicherheitsinformationen

Die Sicherheitsinformationen für diese Verbindung umfassen mehrere Gefahrenhinweise wie H302, H312 und H332 . Vorsichtsmaßnahmen umfassen P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404 und P501 .

Rolle in der Arzneimittelsynthese

Die Trifluormethylgruppe in dieser Verbindung ist ein häufiges Merkmal in vielen von der FDA zugelassenen Medikamenten . In den letzten 20 Jahren wurde die Trifluormethylgruppe in potenzielle Arzneimittelmoleküle für verschiedene Krankheiten und Störungen integriert .

Rolle in der antibakteriellen Forschung

Diese Verbindung wurde in der Forschung im Zusammenhang mit antibakteriellen Wirkstoffen verwendet . Es wurde angenommen, dass ein lebensfähiger antibakterieller Wirkstoff gleichzeitig beide Klassen von PPTase-Enzymen angreifen muss, um die bakterielle Vermehrung effektiv zu stoppen .

Rolle in Agrochemikalien

Die Trifluormethylgruppe in dieser Verbindung findet sich auch in Fluopyram, einem Agrochemikalien, das in der Schädlingsbekämpfung verwendet wird . Fluopyram wurde für die Verwendung auf Trockenerbsen zugelassen, mit einem maximalen Rückstandsniveau von 0,7 mg/kg .

Safety and Hazards

This compound is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled. It may cause respiratory irritation . Safety precautions include wearing protective gloves, clothing, eye protection, and face protection. If it comes in contact with skin, wash with plenty of soap and water. Avoid breathing dust, fume, gas, mist, vapors, or spray .

Wirkmechanismus

Target of Action

Similar compounds have been found to inhibit bacterial phosphopantetheinyl transferases (pptases), which are essential to bacterial cell viability and virulence .

Mode of Action

It is hypothesized that the compound may interact with its targets, possibly pptases, leading to inhibition of these enzymes . This could result in the attenuation of secondary metabolism and thwarting of bacterial growth .

Biochemical Pathways

Given the potential inhibition of pptases, it is likely that the compound affects the pathways involving these enzymes, leading to downstream effects on bacterial cell viability and virulence .

Pharmacokinetics

The in vitro absorption, distribution, metabolism, and excretion and in vivo pharmacokinetic profiles of similar compounds have been studied .

Result of Action

Similar compounds have been found to attenuate the production of pptase-dependent metabolites and exhibit antibacterial activity against methicillin-resistant staphylococcus aureus .

Biochemische Analyse

Biochemical Properties

4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]benzaldehyde plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with enzymes such as phosphopantetheinyl transferase, which is crucial for bacterial cell viability and virulence . The interaction with phosphopantetheinyl transferase involves the inhibition of the enzyme’s activity, thereby affecting the bacterial secondary metabolism and growth. Additionally, 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]benzaldehyde may interact with other proteins and biomolecules, influencing various biochemical pathways.

Cellular Effects

The effects of 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]benzaldehyde on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling molecules and transcription factors, leading to changes in gene expression patterns. Furthermore, 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]benzaldehyde can impact cellular metabolism by altering the flux of metabolites through various metabolic pathways . These effects can result in changes in cell function and behavior, including cell growth, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of action of 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]benzaldehyde involves several key interactions at the molecular level. This compound binds to specific sites on enzymes and proteins, leading to inhibition or activation of their activity. For example, the binding of 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]benzaldehyde to phosphopantetheinyl transferase results in the inhibition of the enzyme’s function, thereby disrupting bacterial metabolism and growth . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]benzaldehyde have been studied over various time periods. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]benzaldehyde remains stable under certain conditions, but may degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound can result in sustained alterations in cellular processes, including changes in gene expression and metabolic flux.

Dosage Effects in Animal Models

The effects of 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]benzaldehyde vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as the inhibition of bacterial growth without causing significant toxicity. At higher doses, 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]benzaldehyde can induce toxic or adverse effects, including cellular damage and disruption of normal physiological functions . Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at specific concentration levels.

Metabolic Pathways

4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]benzaldehyde is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can affect the levels of metabolites by modulating the activity of key enzymes in metabolic pathways . For instance, its interaction with phosphopantetheinyl transferase can lead to changes in the production of secondary metabolites in bacteria, thereby influencing overall metabolic activity.

Transport and Distribution

The transport and distribution of 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]benzaldehyde within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . The localization and accumulation of 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]benzaldehyde within cells can influence its biochemical activity and interactions with biomolecules.

Subcellular Localization

The subcellular localization of 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]benzaldehyde is an important factor that determines its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . The localization of 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]benzaldehyde can affect its interactions with enzymes and proteins, thereby modulating its biochemical effects.

Eigenschaften

IUPAC Name |

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7ClF3NO/c14-11-5-10(13(15,16)17)6-18-12(11)9-3-1-8(7-19)2-4-9/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKCGIXLICWIBOR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=C(C=C(C=N2)C(F)(F)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7ClF3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Bromo-4-chloropyrido[3,2-d]pyrimidine](/img/structure/B1290596.png)

![2-[(5-Bromo-2-pyridinyl)amino]-1-ethanol](/img/structure/B1290597.png)

![6-Bromo-2,3-dihydroimidazo[1,2-a]pyridine](/img/structure/B1290598.png)

![1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1290614.png)

![2-[(Butan-2-yl)amino]acetic acid hydrochloride](/img/structure/B1290622.png)